3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE
Description
This compound is an α-cyano acrylamide derivative featuring a brominated, dimethoxy-substituted phenyl ring at the 3-position and a trifluoromethylphenyl group as the amide substituent.
Properties
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrF3N2O3/c1-27-16-9-11(8-14(20)17(16)28-2)7-12(10-24)18(26)25-15-6-4-3-5-13(15)19(21,22)23/h3-9H,1-2H3,(H,25,26)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBFMXAATBQYLG-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Bromo-4,5-dimethoxybenzaldehyde
Method A: Sequential Bromination and Methoxylation
- Bromination of 4,5-Dimethoxybenzaldehyde :
Method B: Ullmann Coupling
Synthesis of 2-(Trifluoromethyl)aniline
Method C: Directed ortho-Metalation
- Starting Material : Trifluoromethylbenzene.
- Metalation : Treat with lithium diisopropylamide (LDA) at −78°C, followed by quenching with ammonium chloride (NH₄Cl).
- Yield : 85–90%.
Assembly of the Acrylamide Backbone
Knoevenagel Condensation for Cyano Group Introduction
Reaction :
Activation to Acid Chloride :
Amidation with 2-(Trifluoromethyl)aniline
Coupling Reaction :
Purification :
Alternative Pathways and Optimization
Suzuki-Miyaura Coupling for Aryl Functionalization
Method D :
Microwave-Assisted Synthesis
Method E :
- Combine 3-bromo-4,5-dimethoxybenzaldehyde , cyanoacetamide, and 2-(trifluoromethyl)aniline in DMF.
- Irradiate at 120°C for 20 minutes under microwave conditions.
- Yield : 68%.
Critical Analysis of Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80°C (reflux) | Maximizes Knoevenagel kinetics |
| Catalyst | Pd(PPh₃)₄ (1 mol%) | Reduces side reactions |
| Solvent | THF for amidation | Enhances nucleophilicity |
| Base | Et₃N (2 equiv) | Neutralizes HCl efficiently |
Challenges and Mitigation Strategies
- Cyano Group Stability : Avoid prolonged exposure to strong acids/bases; use mild conditions during amidation.
- Trifluoromethyl Reactivity : Introduce late-stage via aniline coupling to prevent premature decomposition.
- Regioselectivity in Bromination : Use directing groups (methoxy) to ensure para-bromination.
Chemical Reactions Analysis
Types of Reactions
3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
A comparison of key structural features and properties with similar compounds is summarized below:
Key Observations :
- The cyano group (C≡N) consistently exhibits IR stretches near 2200–2218 cm⁻¹ across analogs, confirming its stability in diverse environments .
- For example, Compound 21 () shows a lower melting point (167.2°C) compared to the thiophene derivative (245–246°C, ), likely due to reduced crystallinity from the sulfamoyl group .
- The trifluoromethyl group in the target compound may improve metabolic stability compared to sulfamoyl or methoxy substituents .
Biological Activity
3-(3-Bromo-4,5-dimethoxyphenyl)-2-cyano-N~1~-[2-(trifluoromethyl)phenyl]acrylamide is a synthetic compound belonging to the class of enamides. Its unique structure, featuring brominated and trifluoromethyl groups along with methoxy and cyano functionalities, suggests potential biological activity. This article explores the biological properties, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H14BrF3N2O3
- Molecular Weight : 452.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the cyano group may enhance its reactivity, while the trifluoromethyl group can significantly affect its lipophilicity and binding affinity.
Biological Activity Studies
Research indicates that compounds with similar structural features have shown promising biological activities, particularly in cancer therapy and enzyme inhibition.
In Vitro Studies
- Cell Proliferation Inhibition :
- Apoptosis Induction :
-
Enzyme Inhibition :
- Research on related compounds has indicated potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive functions.
Case Studies
- A study focused on a series of brominated compounds showed that specific substitutions could enhance inhibitory activity against FGFR1, leading to reduced viability in NSCLC cells. The most effective compounds had IC50 values ranging from 1.25 µM to 2.31 µM across different cell lines .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide) | FGFR1 | 1.36 - 2.31 | Cell cycle arrest at G2 phase |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | AChE/BuChE | 18.2 - 196.6 | Enzyme inhibition |
| This compound | TBD | TBD | TBD |
Toxicity and Safety
While specific toxicity data for this compound is limited, related compounds have shown variable toxicity profiles depending on their chemical structure and biological targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 3-(3-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]acrylamide?
- Answer : Synthesis involves multi-step reactions, including nucleophilic substitution for introducing the cyano group and condensation reactions between substituted acryloyl chlorides and aromatic amines. For example, bromo-dimethoxy-substituted intermediates are prepared via electrophilic aromatic bromination, followed by methoxylation under basic conditions. The final acrylamide is formed via a base-catalyzed coupling reaction between the cyanoacrylate intermediate and 2-(trifluoromethyl)aniline .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Answer : Key techniques include:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirms aromatic substitution patterns.
- FTIR : Identifies functional groups (e.g., cyano stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~467.2).
- X-ray Crystallography (if crystalline): Resolves stereochemistry and intermolecular interactions .
Q. How is the antioxidant activity of this compound evaluated in vitro?
- Answer : Standard assays include:
- DPPH Radical Scavenging : Measures reduction of DPPH absorbance at 517 nm.
- Lipid Peroxidation Inhibition : Uses rat liver homogenates with thiobarbituric acid-reactive substances (TBARS) assay.
- IC₅₀ values are calculated to quantify potency, with comparisons to ascorbic acid or Trolox as positive controls .
Q. What functional groups contribute to its anti-inflammatory activity?
- Answer : The trifluoromethylphenyl group enhances lipophilicity for membrane penetration, while the cyano group increases electrophilicity for covalent interactions with cysteine residues in COX-2. Methoxy groups improve solubility and reduce metabolic degradation .
Advanced Research Questions
Q. How do computational methods like DFT predict the compound's reactivity and binding modes?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., acrylamide β-carbon). Molecular docking simulates interactions with anti-inflammatory targets (e.g., COX-2 active site), revealing hydrogen bonds between the amide carbonyl and Arg120/His90 residues .
Q. What strategies address discrepancies in reported bioactivity data across studies?
- Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate results using orthogonal methods (e.g., ELISA for cytokine quantification alongside Western blotting). Cross-referencing with structurally analogous compounds (e.g., bromo-to-chloro substitutions) clarifies substituent effects .
Q. How does X-ray crystallography resolve the compound's solid-state conformation?
- Answer : Single-crystal X-ray diffraction reveals planar amide linkages (torsion angle ~180°) and π-π stacking between trifluoromethylphenyl and dimethoxyphenyl rings. Halogen bonding (Br···O) may stabilize the crystal lattice .
Q. What reaction mechanisms govern the acrylamide's susceptibility to nucleophilic attack?
- Answer : The electron-withdrawing cyano group activates the α,β-unsaturated carbonyl for Michael addition. Kinetic studies (e.g., UV-Vis monitoring of thiol adduct formation) confirm a two-step mechanism: initial thiolate attack at the β-carbon, followed by proton transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
